molecular formula C15H14O3 B2378877 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 856810-01-0

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No. B2378877
CAS RN: 856810-01-0
M. Wt: 242.274
InChI Key: FBLXBLMCMACDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxyphenyl)propanoic acid is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins, which are abundant in chocolate, by the microflora in the colon . It is suspected to have antioxidant properties . It is also a probable metabolite of m-tyrosine (3-hydroxyphenylalanine) and is reported as an excretion product of the anaerobic bacteria of the Clostridium genus .


Synthesis Analysis

An improved method to synthesize 3-(3-Hydroxyphenyl)propanoic acid (HPHPA) has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .


Molecular Structure Analysis

The molecular formula of 3-(3-Hydroxyphenyl)propanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) . The Canonical SMILES is C1=CC(=CC(=C1)O)CCC(=O)O .


Chemical Reactions Analysis

3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon .


Physical And Chemical Properties Analysis

The molecular weight of 3-(3-Hydroxyphenyl)propanoic acid is 182.17 g/mol . It is a member of phenols and a dihydroxy monocarboxylic acid .

Scientific Research Applications

Urinary Metabolite

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid acts as a urinary metabolite of procyanidins in pigs . This means it can be used in studies related to metabolism and excretion in animals.

Intermediate in Synthetic Organic Products

This compound serves as an intermediate in the preparation of various synthetic organic products . It can be used in the synthesis of complex organic molecules in pharmaceutical and chemical industries.

Preparation of Methyl Ester

It is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester . This derivative can have different properties and uses in various fields of research.

Biomarker for Neurological Conditions

The presence of abnormal concentrations of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid in body fluids has been associated with gut dysbiosis as well as several neurological conditions, including autism and schizophrenia . It has been suggested that this compound may act as a dopamine or catecholamine analog. Excess dopamine and dopamine-like compounds have been linked to abnormal or psychotic behavior . As a result, this compound has been touted as a possible diagnostic biomarker for several neurological conditions .

Biosynthesis in Genetically Engineered Organisms

A biosynthesis pathway for 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid production in genetically engineered Saccharomyces cerevisiae has been established . This pathway was designed and constructed by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . This opens up possibilities for sustainable production of this compound using microbial cell factories.

Energy Metabolism Research

The production of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid in Saccharomyces cerevisiae was improved by optimizing the cytoplasmic and mitochondrial energy metabolism . This research provides insights into the role of this compound in energy metabolism and could be useful in studies related to cellular energy processes.

Safety And Hazards

When handling 3-(3-Hydroxyphenyl)propanoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .

properties

IUPAC Name

3-(3-hydroxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLXBLMCMACDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid

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